Cas no 701920-69-6 (4-phenyl-6-(trifluoromethyl)-1,2-dihydropyrimidine-2-thione)

4-Phenyl-6-(trifluoromethyl)-1,2-dihydropyrimidine-2-thione is a heterocyclic compound featuring a pyrimidine core substituted with a phenyl group at the 4-position and a trifluoromethyl group at the 6-position. The 2-thione moiety enhances its reactivity, making it a valuable intermediate in medicinal and agrochemical synthesis. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, while the phenyl ring offers potential for π-stacking interactions. This compound is particularly useful in the development of biologically active molecules, including enzyme inhibitors and antimicrobial agents. Its structural versatility allows for further functionalization, enabling tailored applications in pharmaceutical and material science research.
4-phenyl-6-(trifluoromethyl)-1,2-dihydropyrimidine-2-thione structure
701920-69-6 structure
Product Name:4-phenyl-6-(trifluoromethyl)-1,2-dihydropyrimidine-2-thione
CAS No:701920-69-6
MF:C11H7F3N2S
MW:256.246891260147
CID:3057146
PubChem ID:3681786
Update Time:2025-10-29

4-phenyl-6-(trifluoromethyl)-1,2-dihydropyrimidine-2-thione Chemical and Physical Properties

Names and Identifiers

    • 4-Phenyl-6-(trifluoromethyl)pyrimidine-2-thiol
    • 4-phenyl-6-(trifluoromethyl)-1,2-dihydropyrimidine-2-thione
    • BDB92069
    • 4-Phenyl-6-trifluoromethyl-pyrimidine-2-thiol
    • AKOS000268227
    • 4-phenyl-6-(trifluoromethyl)-1H-pyrimidine-2-thione
    • AKOS022429695
    • F1967-9989
    • 4-phenyl-6-(trifluoromethyl)pyrimidine-2(1H)-thione
    • AKOS040694548
    • STK507053
    • RXCCJONRXYSWKR-UHFFFAOYSA-N
    • 701920-69-6
    • MDL: MFCD02854762
    • Inchi: 1S/C11H7F3N2S/c12-11(13,14)9-6-8(15-10(17)16-9)7-4-2-1-3-5-7/h1-6H,(H,15,16,17)
    • InChI Key: RXCCJONRXYSWKR-UHFFFAOYSA-N
    • SMILES: S=C1N=C(C=C(C(F)(F)F)N1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 256.02820389g/mol
  • Monoisotopic Mass: 256.02820389g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 379
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 56.5Ų

4-phenyl-6-(trifluoromethyl)-1,2-dihydropyrimidine-2-thione Pricemore >>

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Additional information on 4-phenyl-6-(trifluoromethyl)-1,2-dihydropyrimidine-2-thione

Chemical Profile of 4-phenyl-6-(trifluoromethyl)-1,2-dihydropyrimidine-2-thione (CAS No. 701920-69-6)

4-phenyl-6-(trifluoromethyl)-1,2-dihydropyrimidine-2-thione, identified by its CAS number 701920-69-6, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic sulfonamide derivative has garnered attention due to its structural complexity and potential biological activities, making it a subject of extensive investigation in the development of novel therapeutic agents.

The molecular framework of this compound consists of a dihydropyrimidine core substituted with a phenyl group at the 4-position and a trifluoromethyl group at the 6-position, further functionalized with a thione moiety at the 2-position. This specific arrangement imparts unique electronic and steric properties that are crucial for modulating its interactions with biological targets. The presence of the trifluoromethyl group, in particular, is well-documented to enhance metabolic stability and binding affinity, which are critical factors in drug design.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various enzymes and receptors involved in cancer progression. 4-phenyl-6-(trifluoromethyl)-1,2-dihydropyrimidine-2-thione has emerged as a promising candidate in this context due to its ability to interfere with key signaling pathways. Preliminary studies have suggested that this compound exhibits inhibitory activity against enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are pivotal in DNA synthesis and repair mechanisms.

The sulfonamide group in 4-phenyl-6-(trifluoromethyl)-1,2-dihydropyrimidine-2-thione plays a crucial role in mediating its biological effects. Sulfonamides are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The thione moiety further contributes to the compound's reactivity and potential for covalent binding with biological targets, enhancing its pharmacological efficacy.

Advances in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 4-phenyl-6-(trifluoromethyl)-1,2-dihydropyrimidine-2-thione with target proteins with high accuracy. These studies have revealed that the compound can bind tightly to the active sites of enzymes such as TS and DHFR, thereby inhibiting their catalytic activity. This binding affinity is attributed to the optimal positioning of the phenyl and trifluoromethyl groups, which interact favorably with key residues in the enzyme's active site.

Furthermore, the metabolic stability of 4-phenyl-6-(trifluoromethyl)-1,2-dihydropyrimidine-2-thione has been a focal point of investigation. The trifluoromethyl group is known to enhance metabolic stability by resisting oxidative degradation. This property is particularly advantageous in drug development, as it ensures that the compound remains active in vivo for longer periods, thereby increasing its therapeutic efficacy.

Recent clinical trials have begun to explore the potential of 4-phenyl-6-(trifluoromethyl)-1,2-dihydropyrimidine-2-thione as an antitumor agent. Initial results have shown promising signs of activity against various cancer cell lines, particularly those resistant to conventional chemotherapeutic agents. The compound's ability to induce apoptosis and inhibit cell proliferation makes it a valuable addition to the arsenal of anticancer drugs.

The synthesis of 4-phenyl-6-(trifluoromethyl)-1,2-dihydropyrimidine-2-thione has also been optimized to ensure high yield and purity. Modern synthetic methodologies have enabled researchers to produce this compound efficiently on both laboratory and industrial scales. Techniques such as multi-step organic synthesis combined with purification methods like column chromatography have been employed to achieve high-purity intermediates and final products.

In conclusion,4-phenyl-6-(trifluoromethyl)-1,2-dihydropyrimidine-2-thione (CAS No. 701920-69-6) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable candidate for further research and development. As our understanding of molecular interactions continues to evolve,4-phenyl-6-(trifluoromethyl)-1,2-dihydropyrimidine-2-thione is poised to play a crucial role in the discovery and development of novel therapeutic agents for various diseases.

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